N1-benzyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-benzyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body, which can lead to the suppression of various disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N1-benzyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide have been studied extensively. The compound has been shown to have a wide range of effects on various biological processes, including cell proliferation, apoptosis, and inflammation. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N1-benzyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide in lab experiments is its high potency and specificity. The compound is also relatively easy to synthesize, making it a valuable tool for researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can make it challenging to work with.
Future Directions
There are many potential future directions for research involving N1-benzyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the further elucidation of the mechanism of action of the compound and its effects on various biological processes. Additionally, the compound may have potential applications in the field of imaging studies, and further research in this area is warranted.
Synthesis Methods
The synthesis of N1-benzyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex process that involves multiple steps. The primary method involves the reaction of benzylamine with 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethylamine in the presence of oxalyl chloride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N1-benzyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as a diagnostic tool in imaging studies.
properties
IUPAC Name |
N'-benzyl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c24-19(20(25)22-15-16-7-2-1-3-8-16)21-12-11-17-9-4-5-13-23(17)29(26,27)18-10-6-14-28-18/h1-3,6-8,10,14,17H,4-5,9,11-13,15H2,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCQTFZPJCVOMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.